(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
The compound “(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a synthetic organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.
Introduction of the Pyrimidine Moiety: This step involves the condensation of the thiadiazole intermediate with suitable aldehydes or ketones.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the imino group may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, thiadiazolo[3,2-a]pyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound itself.
Thiadiazolo[3,2-a]pyrimidines: A class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to other thiadiazolo[3,2-a]pyrimidines.
Properties
IUPAC Name |
(6Z)-6-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-3-19-26-27-20(24)15(21(28)25-22(27)31-19)10-13-8-9-17(18(11-13)29-2)30-12-14-6-4-5-7-16(14)23/h4-11,24H,3,12H2,1-2H3/b15-10-,24-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJTZWKENBTVIR-FQGGWLGYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)/C(=O)N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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